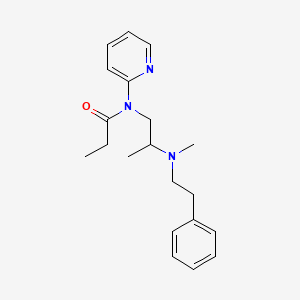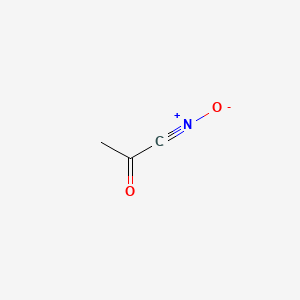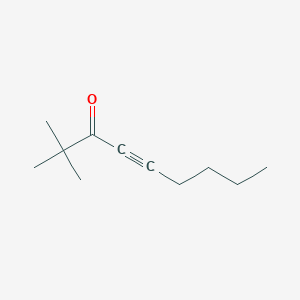
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- is an organic compound belonging to the class of indolecarboxamides and derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- involves several steps. One common method includes the condensation of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using polyphosphoric acid to yield the indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- can be compared with other indole derivatives such as:
Ethyl 5-chloroindole-2-carboxylate: Similar in structure but with an ethyl ester group instead of the diphenylmethyl group.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities. The uniqueness of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- lies in its specific functional groups and the resulting biological and chemical properties.
Propriétés
Numéro CAS |
53924-08-6 |
|---|---|
Formule moléculaire |
C22H16ClNO2 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
3-benzhydryl-5-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C22H16ClNO2/c23-16-11-12-18-17(13-16)20(21(24-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,24H,(H,25,26) |
Clé InChI |
HUHIALYJJLCTRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)


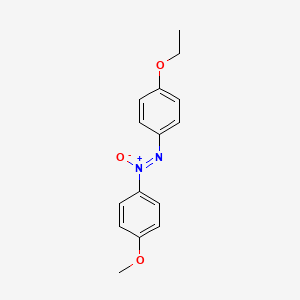
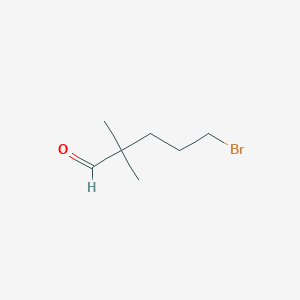

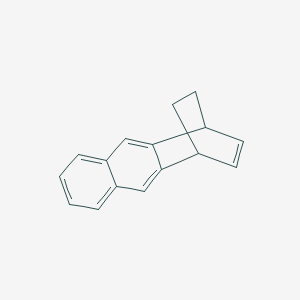
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)

